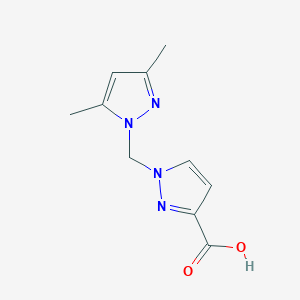

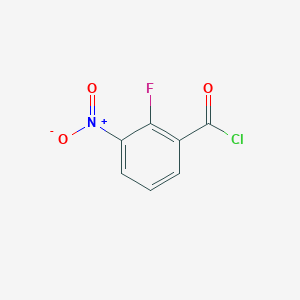

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

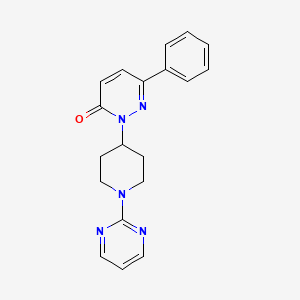

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The oxazolidinone and dihydropyridine rings would likely contribute to the rigidity of the molecule, while the phenyl and methoxy groups could influence its reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are often involved in a variety of chemical reactions. These can include redox reactions, substitution reactions, and reactions involving the breaking and forming of rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of functional groups, and the overall charge distribution within the molecule.科学的研究の応用

Met Kinase Inhibition

One area of research focuses on the development of compounds that inhibit the Met kinase superfamily, which is implicated in various types of cancer. For instance, Schroeder et al. (2009) discovered a series of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. One of these analogues demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, highlighting its potential as a cancer therapeutic agent (Schroeder et al., 2009).

Heterocyclic Derivative Syntheses

Another research direction involves the synthesis of heterocyclic derivatives using palladium-catalyzed oxidative cyclization-alkoxycarbonylation, producing compounds with potential biological activities. Bacchi et al. (2005) reported the catalytic reactions of 4-yn-1-ones to yield derivatives such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione in satisfactory yields. These compounds have diverse potential applications, including as building blocks for further pharmaceutical development (Bacchi et al., 2005).

Antimicrobial and Antifungal Activity

The synthesis and evaluation of novel compounds for antimicrobial and antifungal activities represent another significant area of research. For example, Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, demonstrating weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, underscoring the potential of such compounds in developing new antimicrobial agents (Alhameed et al., 2019).

Peroxisome Proliferator-Activated Receptor Agonists

The development of dual α/γ peroxisome proliferator-activated receptor (PPAR) agonists for metabolic disorders is another focus. Song et al. (2004) developed a method for the quantitative determination of MK-0767, a dual PPAR agonist, highlighting the importance of analytical techniques in the development and evaluation of new pharmaceuticals (Song et al., 2004).

将来の方向性

特性

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O6/c1-21-9-13(15(27-2)8-16(21)23)18(25)20-14(12-6-4-3-5-7-12)10-22-17(24)11-28-19(22)26/h3-9,14H,10-11H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPQWWAPISRPED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

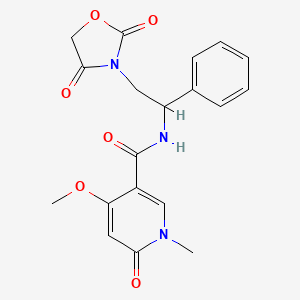

![1,3-Dimethyl-7-[(4-methylphenyl)methyl]-8-(pyridin-3-ylmethylamino)purine-2,6-dione](/img/structure/B2656885.png)

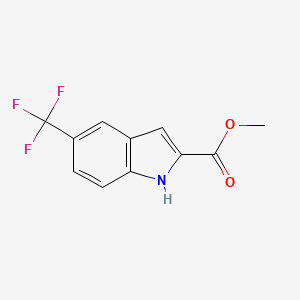

![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-fluorophenyl ketone](/img/structure/B2656887.png)

![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/no-structure.png)

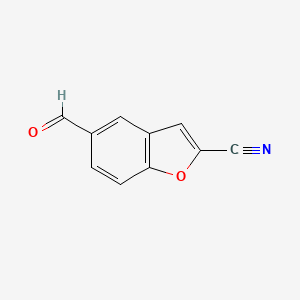

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2656893.png)

![4,4-Dimethyl-1-[(4-methylpiperidin-1-YL)methyl]azetidin-2-one](/img/structure/B2656895.png)

![[4-Amino-6-(2,6-dimethylmorpholin-4-yl)-5-nitropyrimidin-2-yl]benzylamine](/img/structure/B2656902.png)